molecular formula C9H5ClO3 B6267620 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione CAS No. 1075716-31-2

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No. B6267620
CAS RN: 1075716-31-2
M. Wt: 196.6
InChI Key:
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Description

8-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione, also known as chlordiazepoxide or Librium, is a benzodiazepine derivative. It was the first benzodiazepine to be synthesized and was first introduced in 1960 for the treatment of anxiety and alcohol withdrawal. It is still used in clinical settings to treat anxiety, insomnia, and alcohol withdrawal, as well as other conditions. Chlordiazepoxide is a widely used drug and is available in various forms, including tablets, capsules, and injectable solutions.

Scientific Research Applications

Chlordiazepoxide has been extensively studied in scientific research. It has been used to study the effects of benzodiazepines on the central nervous system, as well as their effects on anxiety and alcohol withdrawal. It has also been used to study the effects of benzodiazepines on the cardiovascular system, as well as their effects on the metabolism of other drugs. Additionally, 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide has been used to study the effects of benzodiazepines on the immune system and their effects on the development of tolerance and dependence.

Mechanism of Action

Chlordiazepoxide acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor. This binding results in an increase in the activity of the GABA receptor, which in turn leads to an increase in the inhibitory effects of GABA on the central nervous system. This increased inhibitory effect results in a decrease in anxiety and a decrease in the symptoms of alcohol withdrawal.
Biochemical and Physiological Effects
Chlordiazepoxide has a variety of biochemical and physiological effects. It increases the activity of the GABA receptor, resulting in an increase in the inhibitory effects of GABA on the central nervous system. This increased inhibitory effect leads to a decrease in anxiety and a decrease in the symptoms of alcohol withdrawal. Additionally, 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide has been shown to increase the activity of the serotonin receptor, resulting in an increase in the inhibitory effects of serotonin on the central nervous system. This increased inhibitory effect leads to a decrease in depression and an increase in well-being.

Advantages and Limitations for Lab Experiments

Chlordiazepoxide has several advantages and limitations for laboratory experiments. One advantage is that it is a widely available drug and is available in various forms, including tablets, capsules, and injectable solutions. Additionally, it can be easily synthesized using a variety of methods. However, one limitation is that 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide is a Schedule IV controlled substance and is subject to strict regulations regarding its use and possession.

Future Directions

There are several potential future directions for research involving 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide. One potential area of research is the development of novel benzodiazepines with improved pharmacological properties. Additionally, further research could be conducted to better understand the effects of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide on anxiety, depression, and other psychiatric disorders. Additionally, research could be conducted to further understand the effects of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide on the immune system and its effects on the development of tolerance and dependence. Finally, research could be conducted to better understand the long-term effects of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide on the central nervous system.

Synthesis Methods

Chlordiazepoxide can be synthesized using a variety of methods. The most common method involves reacting 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione with an alkylating agent, such as ethyl iodide or propyl iodide, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dionexide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves the condensation of 2-hydroxyacetophenone with chloroacetic acid followed by cyclization and oxidation.", "Starting Materials": [ "2-hydroxyacetophenone", "chloroacetic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1.0 g, 7.5 mmol) and chloroacetic acid (1.2 g, 12.5 mmol) in 10 mL of water.", "Step 2: Add sodium hydroxide (1.5 g, 37.5 mmol) to the mixture and stir for 30 minutes at room temperature.", "Step 3: Acidify the mixture with dilute sulfuric acid and extract with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 5: Dissolve the solid in acetic anhydride (10 mL) and add sulfuric acid (0.5 mL).", "Step 6: Heat the mixture at 80°C for 2 hours.", "Step 7: Cool the mixture and pour into water (50 mL).", "Step 8: Extract with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 9: Evaporate the solvent to obtain a yellow solid.", "Step 10: Dissolve the solid in a mixture of water (10 mL) and sodium hydroxide (0.5 g, 12.5 mmol).", "Step 11: Heat the mixture at 80°C for 2 hours.", "Step 12: Cool the mixture and acidify with dilute sulfuric acid.", "Step 13: Extract with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 14: Evaporate the solvent to obtain a yellow solid.", "Step 15: Dissolve the solid in a mixture of water (10 mL) and sodium hydroxide (0.5 g, 12.5 mmol).", "Step 16: Heat the mixture at 80°C for 2 hours.", "Step 17: Cool the mixture and acidify with dilute sulfuric acid.", "Step 18: Extract with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 19: Evaporate the solvent to obtain a yellow solid.", "Step 20: Dissolve the solid in a mixture of water (10 mL) and sodium hydroxide (0.5 g, 12.5 mmol).", "Step 21: Heat the mixture at 80°C for 2 hours.", "Step 22: Cool the mixture and acidify with dilute sulfuric acid.", "Step 23: Extract with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 24: Evaporate the solvent to obtain a yellow solid, which is 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione." ] }

CAS RN

1075716-31-2

Product Name

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Molecular Formula

C9H5ClO3

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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